molecular formula C17H13N5O4S2 B11020998 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11020998
M. Wt: 415.5 g/mol
InChI Key: NVIHCAHYCKHCOM-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methylsulfonyl group at position 6 and an acetamide-linked benzotriazinone moiety. This compound is hypothesized to exhibit pharmacological activity due to its resemblance to known bioactive molecules containing benzothiazole and benzotriazinone pharmacophores, which are associated with antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C17H13N5O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H13N5O4S2/c1-28(25,26)10-6-7-13-14(8-10)27-17(18-13)19-15(23)9-22-16(24)11-4-2-3-5-12(11)20-21-22/h2-8H,9H2,1H3,(H,18,19,23)

InChI Key

NVIHCAHYCKHCOM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzotriazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and benzotriazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with potential pharmacological significance. This article explores its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzothiazole ring, a benzotriazine moiety, and a methylsulfonyl group. Its molecular formula is C17H13N3O4SC_{17}H_{13}N_3O_4S with a molecular weight of approximately 393.4 g/mol. The structural complexity suggests diverse biological activities that merit investigation.

PropertyValue
Molecular FormulaC17H13N3O4S
Molecular Weight393.4 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds similar to N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene] exhibit significant antitumor properties. For instance, derivatives containing the benzothiazole moiety have shown effectiveness against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), HT29 (colon cancer), MCF7 (breast cancer), SW620 (colon cancer).
  • Mechanism of Action : These compounds may induce apoptosis and inhibit cell proliferation through various pathways including the modulation of cell cycle regulators.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. For example:

  • Alpha-Amylase Inhibition : Certain thiazolidinone derivatives have been evaluated for their ability to inhibit alpha-amylase, which plays a crucial role in carbohydrate metabolism.
CompoundIC50 (μM)Reference
11b15
11e12
11f10

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties against various bacterial strains. This suggests that N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene] could be explored for its potential in treating infections.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzothiazole Ring : Starting materials include thioamide and aldehyde.
  • Introduction of the Methylsulfonyl Group : This step enhances the compound's solubility and biological activity.
  • Synthesis of the Benzotriazine Moiety : This is achieved through cyclization reactions involving suitable precursors.
  • Final Coupling Reaction : The acetamide linkage is formed to yield the final product.

Case Studies

A notable study by Da Silva et al. evaluated the cytotoxicity of thiazolidine derivatives in glioblastoma cells and found significant reductions in cell viability with certain derivatives showing IC50 values below 10 μM . These findings highlight the potential of related compounds in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic derivatives:

Compound Class Key Structural Features Biological Relevance Reference
Thiazolidinone-acetamides 4-oxothiazolidin-3-yl core with substituted acetamide Antimicrobial and anti-inflammatory activity
Benzotriazinone derivatives Benzotriazin-4(3H)-one moiety linked to heterocycles Kinase inhibition (e.g., PARP inhibitors)
Sulfonamide-benzothiazoles Benzothiazole with sulfonamide substituents (e.g., methylsulfonyl) Anticancer activity via topoisomerase inhibition

Key Observations :

  • Benzotriazinone Linkage: The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group introduces hydrogen-bonding capabilities, distinguishing it from simpler acetamide-linked coumarins or oxadiazoles (e.g., ’s indol-3-ylmethyl-oxadiazole derivatives) .
Physicochemical and Pharmacokinetic Properties (Hypothetical)
  • Solubility: The methylsulfonyl group may improve aqueous solubility compared to non-polar substituents (e.g., benzyl groups in ) but reduce lipid membrane permeability .

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